molecular formula C5H7N3O2 B3318810 2,5,7-Triazaspiro[3.4]octane-6,8-dione CAS No. 1026796-16-6

2,5,7-Triazaspiro[3.4]octane-6,8-dione

Cat. No.: B3318810
CAS No.: 1026796-16-6
M. Wt: 141.13
InChI Key: LHNBZDSWNHROMZ-UHFFFAOYSA-N
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Description

2,5,7-Triazaspiro[3.4]octane-6,8-dione is a heterocyclic compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . This compound is characterized by its unique spirocyclic structure, which includes three nitrogen atoms and two carbonyl groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Triazaspiro[3.4]octane-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diacid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Triazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2,5,7-Triazaspiro[3.4]octane-6,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-Triazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .

Properties

IUPAC Name

2,5,7-triazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-3-5(1-6-2-5)8-4(10)7-3/h6H,1-2H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNBZDSWNHROMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (Preparation 18A, 620 mg, 2.57 mmol) was dissolved in 15 mL of hot dioxane until a homogeneous yellow solution formed. To this solution was added 30 mL of 4 M hydrochloric acid in dioxane. The reaction was stirred for 3 h and then concentrated in vacuo to give 2,5,7-triazaspiro[3.4]octane-6,8-dione, hydrochloric acid (420 mg, 92%). MS (M+1)=142.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.9 (1H, s), 9.30 (2H, br d), 8.70 (1H, s), 4.15 (1H, br s), 4.05 (1H, br s), 3.39 (2H, br s).
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92%

Synthesis routes and methods II

Procedure details

3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (1 eq.) and potassium cyanide (1.3 eq) are dissolved in ethanol before ammonium carbonate (8 eq.) in water is added. The mixture is heated to 90° C. for 19 h and monitored by LCMS. Upon completion, the solvent is removed in vacuum. The residue is diluted with water and the product filtered off. Boc-deprotection under standard conditions gives the desired hydantoine as HCl-salt ready for further modifications.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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